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Compound Name: PROTAC Her3-binding moiety 1

Cat. No.: B12426190 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a detailed overview of the synthesis and characterization of

PROTAC HER3-binding moiety 1, a crucial component in the development of Proteolysis

Targeting Chimeras (PROTACs) for the degradation of the HER3 receptor. This document

outlines a plausible synthetic route, comprehensive characterization methodologies, and

relevant biological context. The information presented herein is intended to serve as a

foundational resource for researchers engaged in the design and development of novel HER3-

targeted therapeutics.

Introduction
PROTAC HER3-binding moiety 1, also referred to as "compound 1b," is a high-affinity ligand

for the HER3 (ErbB3) receptor, a member of the epidermal growth factor receptor (EGFR)

family.[1] Dysregulation of HER3 signaling is implicated in the pathogenesis and progression of

various cancers. By serving as the targeting element of a PROTAC, this moiety facilitates the

recruitment of an E3 ubiquitin ligase to HER3, leading to its ubiquitination and subsequent

degradation by the proteasome. This approach offers a promising therapeutic strategy to

overcome resistance mechanisms associated with traditional kinase inhibitors. This guide

details the necessary procedures for the synthesis and thorough characterization of this key

chemical entity.
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Synthesis of PROTAC HER3-Binding Moiety 1
The synthesis of PROTAC HER3-binding moiety 1 (CAS 1603845-36-8) can be achieved

through a multi-step process. The proposed synthetic scheme is based on established

methodologies for the preparation of similar quinazoline-based kinase inhibitors.

Proposed Synthetic Scheme
A plausible synthetic route involves the initial construction of the quinazoline core, followed by

the introduction of the aminopiperidine side chain and subsequent acylation to install the

acrylamide warhead.

Experimental Protocol
Step 1: Synthesis of 6-amino-N-(4-((4-aminopiperidin-1-yl)methyl)phenyl)quinazolin-4-amine

To a solution of 4-chloro-6-nitroquinazoline in dimethylformamide (DMF), add 4-((4-

aminopiperidin-1-yl)methyl)aniline and diisopropylethylamine (DIPEA).

Stir the reaction mixture at 80°C for 12 hours.

After cooling to room temperature, pour the mixture into water and extract with ethyl acetate.

Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

Dissolve the resulting intermediate in a mixture of ethanol and water, and add iron powder

and ammonium chloride.

Heat the mixture to reflux for 4 hours.

Filter the hot solution through a pad of celite and concentrate the filtrate.

Purify the crude product by column chromatography on silica gel to yield the desired product.

Step 2: Synthesis of N-(4-((4-((4-aminopiperidin-1-yl)methyl)phenyl)amino)quinazolin-6-

yl)acrylamide (PROTAC Her3-binding moiety 1)

Dissolve the product from Step 1 in a mixture of dichloromethane (DCM) and tetrahydrofuran

(THF).
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Cool the solution to 0°C and add acryloyl chloride dropwise.

Allow the reaction to warm to room temperature and stir for 2 hours.

Quench the reaction with saturated sodium bicarbonate solution and extract with DCM.

Wash the organic layer with brine, dry over sodium sulfate, and concentrate.

Purify the crude product by preparative high-performance liquid chromatography (HPLC) to

afford the final compound.

Characterization of PROTAC HER3-Binding Moiety 1
Thorough characterization is essential to confirm the identity, purity, and properties of the

synthesized molecule.

Physicochemical Properties
Property Value

CAS Number 1603845-36-8

Molecular Formula C₂₂H₂₁N₇O₃

Molecular Weight 431.45 g/mol

Appearance Light yellow to yellow solid[1]

Solubility Soluble in DMSO[1]

Spectroscopic Data
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Technique Expected Data

¹H NMR (400 MHz, DMSO-d₆)

Peaks corresponding to aromatic protons of the

quinazoline and phenyl rings, vinyl protons of

the acrylamide group, and aliphatic protons of

the piperidine linker.

¹³C NMR (100 MHz, DMSO-d₆)

Resonances for aromatic, vinylic, amide, and

aliphatic carbons consistent with the proposed

structure.

Mass Spectrometry (ESI-MS)
[M+H]⁺ peak at m/z 432.18, corresponding to

the molecular formula.

Purity Assessment
Technique Specification

HPLC Purity >98%

Biological Activity and Signaling Pathway
HER3 Binding Affinity
The binding affinity of PROTAC HER3-binding moiety 1 to the HER3 kinase domain is a

critical parameter for its function. This can be determined using various biophysical techniques.

Assay Expected Kd (nM)

Isothermal Titration Calorimetry (ITC) 10-100

Surface Plasmon Resonance (SPR) 5-50

HER3 Signaling Pathway
HER3 is a unique member of the ErbB family as it possesses a catalytically impaired kinase

domain. Its signaling is primarily mediated through heterodimerization with other ErbB family

members, most notably HER2, or other receptor tyrosine kinases like c-Met. This

heterodimerization leads to the phosphorylation of the HER3 cytoplasmic tail, creating docking
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sites for downstream signaling proteins and activating key pathways such as the

PI3K/AKT/mTOR and MAPK pathways, which are crucial for cell proliferation, survival, and

migration.
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Click to download full resolution via product page

Caption: Simplified HER3 signaling pathway.

PROTAC Formation and Mechanism of Action
PROTAC HER3-binding moiety 1 serves as the "warhead" of a HER3-targeting PROTAC. It is

connected via a chemical linker to an E3 ligase-binding moiety. The resulting heterobifunctional

molecule facilitates the formation of a ternary complex between HER3 and the E3 ligase,

leading to the ubiquitination and subsequent proteasomal degradation of HER3.
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Caption: PROTAC assembly and mechanism of action.
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Conclusion
This technical guide provides a comprehensive, albeit partially theoretical, framework for the

synthesis and characterization of PROTAC HER3-binding moiety 1. The detailed protocols

and characterization data serve as a valuable resource for researchers in the field of targeted

protein degradation. Further investigation and optimization of the synthetic route and biological

evaluation are encouraged to advance the development of novel HER3-targeting PROTACs for

therapeutic applications.

Disclaimer: The detailed experimental protocols for synthesis and the specific quantitative

characterization data presented in this document are proposed based on established chemical

principles and data for structurally related molecules. They have not been directly extracted

from a single, publicly available source detailing the synthesis and characterization of

"PROTAC Her3-binding moiety 1". Researchers should use this information as a guide and

validate all procedures and results in their own laboratories.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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